Galanin-(1-13)-bradykinin-(2-9)-amide, often abbreviated as M-35, is a chimeric peptide meticulously crafted for its high affinity to galanin receptors. It serves as a potent galanin receptor antagonist, playing a crucial role in dissecting the physiological roles of the neuropeptide galanin, particularly in the central nervous system. [] While M-35 exhibits promising potential for therapeutic applications, its development as a pharmaceutical agent remains in its early stages.
Galanin-(1-13)-bradykinin-(2-9)-amide is a synthetic peptide that combines the first 13 amino acids of galanin with the second to ninth amino acids of bradykinin. This compound is classified as a high-affinity ligand and antagonist for galanin receptors, which are involved in various physiological processes, including pain modulation, neuroprotection, and cognitive functions. The peptide is primarily used in scientific research to investigate the role of galanin in neurological disorders and as a potential therapeutic target for conditions such as dementia and anxiety disorders.
The peptide is synthesized through chemical methods, specifically solid-phase peptide synthesis, which allows for precise control over the sequence and purity of the final product. It is classified under bioactive peptides due to its functional roles in biological systems, particularly its interactions with galanin receptors (Galanin Receptor 1, 2, and 3) .
Galanin-(1-13)-bradykinin-(2-9)-amide is synthesized using solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a solid support, allowing for the formation of peptide bonds while protecting reactive groups to prevent unwanted reactions.
Galanin-(1-13)-bradykinin-(2-9)-amide does not participate in typical chemical reactions like small organic molecules; instead, it engages in biochemical interactions with specific receptors. Its primary reaction involves binding to galanin receptors, which modulates various intracellular signaling pathways.
The binding affinity of galanin-(1-13)-bradykinin-(2-9)-amide to galanin receptor subtypes has been characterized through competitive binding assays, demonstrating its role as an antagonist .
The mechanism of action for galanin-(1-13)-bradykinin-(2-9)-amide involves its interaction with galanin receptors located in the central nervous system. Upon binding, it inhibits the receptor's activation by endogenous galanin, thereby modulating downstream signaling pathways associated with neuroprotection and cognitive functions.
Research indicates that this peptide can influence spatial learning and memory processes in animal models, suggesting its potential role in treating cognitive deficits associated with neurodegenerative diseases .
Galanin-(1-13)-bradykinin-(2-9)-amide is typically stored as a lyophilized powder at temperatures below -20 °C to maintain stability .
Key chemical properties include:
Relevant data on its interactions with biological membranes indicate that it adopts a specific conformation conducive to receptor binding .
Galanin-(1-13)-bradykinin-(2-9)-amide is primarily utilized in scientific research settings for:
The strategic development of chimeric peptide ligands emerged in the early 1990s as a solution to the persistent challenge of achieving receptor subtype specificity within the galaninergic system. Galanin, a neuropeptide with broad physiological roles, exerts its effects through three G protein-coupled receptors (GalR1, GalR2, GalR3) exhibiting only 40-60% amino acid sequence identity [4]. The structural conservation of these receptors, particularly in the N-terminal galanin binding domain, complicated the design of subtype-selective ligands using natural peptide sequences alone. This limitation catalyzed innovative approaches to peptide engineering, leading to the generation of hybrid molecules combining galanin receptor-binding sequences with functionally inert or stabilizing domains from other neuropeptides [5] [9].
Galanin-(1-13)-bradykinin-(2-9)-amide, designated M35, represents a pivotal milestone in this design evolution. Synthesized in the mid-1990s, M35 joined the N-terminal 1-13 fragment of galanin—containing the critical receptor interaction domain—with a modified C-terminal fragment of bradykinin (residues 2-9) [8]. This chimeric design exploited two key structural principles: First, the galanin(1-13) domain retained the high-affinity binding determinants essential for receptor engagement. Second, the bradykinin-derived sequence served primarily as a biostability-enhancing scaffold rather than a functional bradykinin receptor ligand [9]. Unlike earlier chimeras such as M15 (galanin(1-13)-substance P(5-11) amide), M35 demonstrated reduced potential for activating non-galanin receptors, thereby improving pharmacological specificity within the galanin system [4].
Initial pharmacological characterization revealed M35's complex behavior profile. In binding assays using rat brain membranes, M35 displaced radiolabeled galanin with high affinity (low nanomolar range), suggesting competitive binding at galanin recognition sites [8]. Functional studies in cellular systems yielded intriguing dualistic actions: in Rin m5F insulinoma cells expressing galanin receptors, M35 acted as a partial agonist for inhibition of adenylate cyclase, yet simultaneously functioned as an antagonist by blocking galanin-mediated suppression of carbachol-stimulated phosphoinositide turnover [8]. This functional duality highlighted the context-dependent behavior of chimeric peptides and underscored the complexity of galanin receptor signaling mechanisms.
Table 1: Key Galanin Chimeric Ligands in Historical Development
Ligand Designation | Peptide Composition | Primary Receptor Interaction | Functional Characteristics |
---|---|---|---|
M15 (Galantide) | Galanin(1-13)-Substance P(5-11) amide | GalR1 > GalR2 | Mixed agonist/antagonist profile |
M32 | Galanin(1-13)-Neuropeptide Y(25-36) amide | Pan-galanin receptors | Antagonist in CNS, agonist in smooth muscle |
M35 | Galanin(1-13)-Bradykinin(2-9) amide | GalR1/GalR2 | Dual agonist/antagonist depending on pathway |
M40 | Galanin(1-13)-Pro-Pro-Ala-Leu-Ala-Leu-Ala amide | GalR1/GalR2 | Predominantly antagonistic properties |
M617 | Galanin(1-13)-Gln14-Bradykinin(2-9) amide | GalR1 selective (25-fold vs GalR2) | Full agonist at GalR1 |
The structural refinement of galanin-bradykinin hybrids culminated in M617, a derivative incorporating a glutamine residue at position 14 as a molecular spacer between the galanin and bradykinin fragments [9]. This modification enhanced GalR1 selectivity (Ki = 0.23±0.12 nM for GalR1 vs 5.71±1.28 nM for GalR2), achieving approximately 25-fold specificity for GalR1 over GalR2—a significant improvement over M35's receptor discrimination profile [9]. The evolutionary trajectory from M35 to M617 exemplifies the rational design approach to optimizing chimeric peptides for receptor subtype specificity.
The structural architecture of M35 and related chimeras embodies a deliberate strategy to address three fundamental challenges in neuropeptide pharmacology: receptor subtype discrimination, metabolic stability, and blood-brain barrier penetration. Each domain of the chimeric construct serves specific pharmacological purposes informed by the molecular pharmacology of galanin receptors.
The N-terminal galanin(1-13) domain constitutes the indispensable receptor recognition module. Extensive structure-activity relationship studies established that the first 15 N-terminal amino acids of galanin contain the core residues essential for receptor binding and activation [5]. Within this segment, conserved residues including Trp², Asn⁵, Gly⁸, and Tyr⁹ form critical pharmacophores, particularly for GalR2 interaction [6]. Truncation studies demonstrated that fragments shorter than galanin(1-11) lose receptor affinity, while the C-terminal region beyond residue 16 contributes minimally to receptor binding [1] [5]. The preservation of the N-terminal domain in M35 thus maintains the intrinsic galanin receptor affinity while eliminating the variable C-terminal region that contributes to peptide degradation but not receptor specificity.
The bradykinin-derived C-terminal segment (residues 2-9) serves multiple stabilizing and functional roles:
Table 2: Functional Domains of Galanin-Bradykinin Chimeric Peptides
Structural Domain | Amino Acid Sequence/Position | Functional Role | Contribution to Pharmacology |
---|---|---|---|
Galanin Receptor Binding Domain | Positions 1-13 (N-terminal) | Primary receptor recognition | Determines binding affinity to GalR1, GalR2, GalR3 |
Critical Pharmacophores | Trp², Asn⁵, Tyr⁹ | Direct interaction with receptor binding pockets | Mutation reduces affinity 100-1000 fold [6] |
Bradykinin Spacer Domain | Modified BK(2-9) sequence | Structural stabilization & protease resistance | Enhances metabolic stability without activating BK receptors |
Linker Modification (M617) | Gln¹⁴ | Spatial separation of domains | Enhances GalR1 selectivity (25-fold vs GalR2) [9] |
The hybrid design strategy directly addresses the pharmacological complexity arising from galanin's broad receptor distribution and differential signaling pathways. Galanin receptors exhibit distinctive G-protein coupling preferences: GalR1 and GalR3 primarily signal through Gᵢ/Gₒ proteins, inhibiting adenylate cyclase and reducing cAMP production, while GalR2 couples to Gq/11 proteins, activating phospholipase C (PLC) and generating inositol trisphosphate (IP₃) and diacylglycerol (DAG) [3] [4]. M35's chimeric structure enables nuanced investigation of these pathways. In cellular models, M35 demonstrates pathway-specific actions—inhibiting cAMP accumulation like galanin (indicating agonist behavior) while simultaneously blocking galanin's suppression of carbachol-stimulated phosphoinositide turnover (indicating antagonist behavior) [8]. This functional selectivity makes M35 a valuable tool for dissecting galanin receptor signaling complexity.
Furthermore, the design rationale extends to overcoming pharmacokinetic limitations of native neuropeptides. The compact, stabilized structure of M35 enhances its ability to penetrate the blood-brain barrier compared to full-length galanin, facilitating central nervous system studies [9]. This property proved essential for in vivo investigations of galanin's role in feeding behavior, nociception, and seizure modulation, where M35 has served as a prototype for developing more selective analogs like M617—a GalR1-preferring agonist that stimulates food intake following intracerebroventricular administration without the confounding activity at other receptor types [9].
The continuing refinement of galanin-bradykinin chimeras exemplifies the power of rational hybrid design in creating pharmacological tools that overcome the inherent limitations of native neuropeptides while providing critical insights into receptor-specific neuromodulation. These chimeric ligands remain indispensable for elucidating the distinct physiological roles of galanin receptor subtypes in complex biological systems.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: